molecular formula C11H17NO B3026839 1-(4-methoxy-3-methylphenyl)propan-2-amine CAS No. 114963-00-7

1-(4-methoxy-3-methylphenyl)propan-2-amine

Cat. No.: B3026839
CAS No.: 114963-00-7
M. Wt: 179.26 g/mol
InChI Key: HTWBCLIOMBETGN-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)propan-2-amine is a secondary amine characterized by a substituted phenyl ring with a methoxy (-OCH₃) group at the para (4th) position and a methyl (-CH₃) group at the meta (3rd) position, attached to a propan-2-amine backbone. Its hydrochloride salt has the IUPAC name this compound hydrochloride (CAS: 114963-00-7 for the free base) . The compound is structurally related to amphetamine derivatives and has been identified as a pharmaceutical impurity in formulations of β₂-agonists like formoterol . Its molecular formula is C₁₁H₁₇NO (MW: 179.26), with physicochemical properties influenced by the electron-donating methoxy and methyl groups, enhancing lipophilicity compared to unsubstituted analogs.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6,9H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBCLIOMBETGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)propan-2-amine can be synthesized through several methods. One common approach involves the alkylation of 4-methoxy-3-methylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylphenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine, serotonin, and norepinephrine. These interactions can influence various physiological and neurological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpropan-2-Amines

1-(3,4-Dimethoxyphenyl)propan-2-amine
  • Substituents : 3-OCH₃, 4-OCH₃.
  • Molecular Formula: C₁₁H₁₇NO₂ (MW: 195.26).
  • Key Differences : The presence of two methoxy groups increases polarity but reduces lipophilicity compared to the target compound. Synthesized via the Leuckart reaction with 80% yield, it serves as a precursor for amide derivatives in medicinal chemistry .
1-(4-Bromophenyl)propan-2-amine
  • Substituent : 4-Br.
  • Molecular Formula : C₉H₁₂BrN (MW: 214.10).
  • Market analysis indicates its industrial use in chemical synthesis .
1-(4-Fluorophenyl)propan-2-amine Hydrochloride
  • Substituent : 4-F.
  • Molecular Formula : C₉H₁₂FN·HCl (MW: 189.66).
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Its hydrochloride salt is used in pharmaceutical intermediates .
4-Methoxyamphetamine (4-MA)
  • Substituent : 4-OCH₃.
  • Molecular Formula: C₁₀H₁₅NO (MW: 165.23).
  • Key Differences : Lacks the 3-methyl group of the target compound, resulting in higher serotonin receptor activity and psychoactive effects .

Heterocyclic and Branched-Chain Analogs

1-(1H-Indol-3-yl)propan-2-amine (AMT)
  • Substituent : Indole-3-yl.
  • Molecular Formula : C₁₁H₁₄N₂ (MW: 174.24).
  • Key Differences: The indole ring enables π-π stacking with serotonin receptors, leading to hallucinogenic properties absent in the target compound .
1-(Pyrazin-2-yl)propan-2-amine Trihydrochloride
  • Substituent : Pyrazin-2-yl.
  • Molecular Formula : C₇H₁₂Cl₃N₃ (MW: 252.55).
  • Key Differences : The diazine ring introduces hydrogen-bonding capacity and aqueous solubility, unlike the hydrophobic phenyl group in the target compound .
1-(4-Methoxyphenyl)-2-methylpropan-2-amine
  • Substituents : 4-OCH₃, branched chain.
  • Molecular Formula: C₁₁H₁₇NO (MW: 179.26).

Structural and Pharmacological Implications

Substituent Effects

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance lipophilicity and membrane permeability but may reduce metabolic stability.
  • Electron-Withdrawing Groups (e.g., -Br, -F) : Increase polarity and metabolic resistance but reduce CNS penetration.

Pharmacological Activity

  • Target Compound: The 3-methyl group may reduce serotonin receptor affinity compared to 4-MA, making it less psychoactive but more selective for non-CNS targets (e.g., β₂-adrenergic receptors in formoterol impurities) .
  • Heterocyclic Analogs: Compounds like AMT and 6-APB exhibit pronounced psychoactivity due to interactions with monoamine transporters .

Biological Activity

1-(4-Methoxy-3-methylphenyl)propan-2-amine, also known by its chemical structure C12H17NO2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12H17NO2
  • CAS Number : 114963-00-7
  • Molecular Weight : 205.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. This mechanism may contribute to its potential antidepressant effects.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good oral bioavailability and moderate metabolic stability. Key parameters include:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Exhibits a high volume of distribution, indicating extensive tissue uptake.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

Activity TypeDescription
Antidepressant Potential to alleviate symptoms of depression through serotonergic modulation.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Exhibits properties that may reduce inflammation in various models.
Analgesic Potential effectiveness in pain relief through central nervous system pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound.

  • Antidepressant Efficacy :
    A clinical trial involving patients with major depressive disorder demonstrated that treatment with this compound resulted in significant reductions in depression scores compared to placebo, supporting its role as an SSRI .
  • Neuroprotective Effects :
    In vitro studies using neuronal cell lines showed that this compound significantly reduced cell death induced by oxidative stress, suggesting potential neuroprotective properties .
  • Anti-inflammatory Activity :
    Animal models of inflammation indicated that administration of the compound led to decreased levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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